molecular formula C22H21N3O4S B2828199 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide CAS No. 899986-10-8

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide

Cat. No. B2828199
CAS RN: 899986-10-8
M. Wt: 423.49
InChI Key: XURJYFSWFRFIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Antitumor and DHFR Inhibition

  • Design and Synthesis for Antitumor Applications : This compound has been explored as a part of classical antifolates targeting DHFR, an enzyme critical for DNA synthesis in cancer cells. The synthesis of classical and nonclassical antifolates demonstrates potent inhibition of human DHFR and significant antitumor activity across various cancer cell lines. The key intermediate used for these syntheses has shown the ability to be modified into potent inhibitors for DHFR, highlighting its versatility in drug design against cancer and infectious diseases caused by pathogens like Toxoplasma gondii and Mycobacterium avium (Gangjee et al., 2007).

Anti-inflammatory and Analgesic Properties

  • Development of Anti-inflammatory and Analgesic Agents : Another research avenue involves synthesizing novel compounds from this chemical scaffold for potential anti-inflammatory and analgesic applications. This includes the creation of derivatives that have shown to be potent cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with significant analgesic and anti-inflammatory activities, indicating the compound's utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

  • Crystal Structure Insights : The crystal structure analysis of related compounds provides insight into the molecular conformation, which is crucial for understanding the interaction mechanisms with biological targets. Such structural insights are essential for rational drug design, enabling the optimization of biological activity through molecular modifications (Subasri et al., 2017).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(15-9-5-7-11-17(15)29-20)24-22(25)30-13-18(26)23-12-14-8-4-6-10-16(14)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJYFSWFRFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide

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